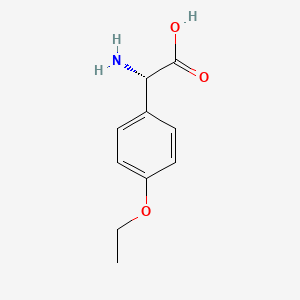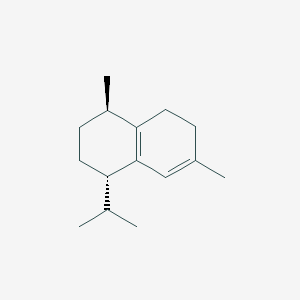![molecular formula C10H9F4N B13038378 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with reagents like hydrogen halides or halogens, resulting in the formation of halogenated products.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol: This compound shares the trifluoromethyl group but differs in the presence of a prop-2-yn-1-ol moiety instead of prop-2-en-1-amine.
4-(Trifluoromethyl)phenylamine: This compound lacks the fluorine substitution and the prop-2-en-1-amine moiety, making it less versatile in certain chemical reactions.
3-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound serves as a precursor in the synthesis of this compound and lacks the amine functionality.
The uniqueness of this compound lies in its combination of fluorine, trifluoromethyl, and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2 |
InChI Key |
VGYUUWNLSDVBBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
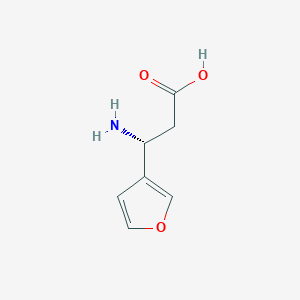
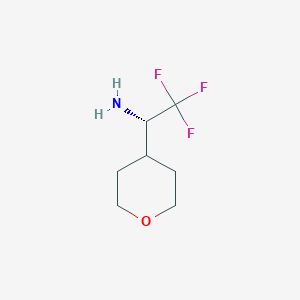
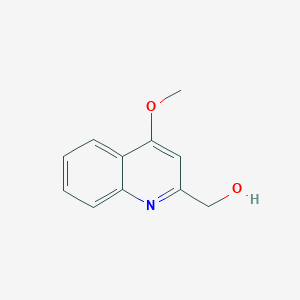
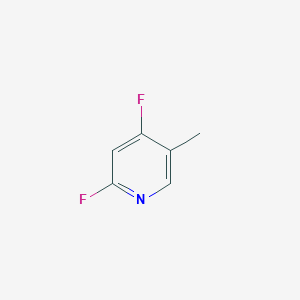
![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)
![Ethyl 2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B13038340.png)
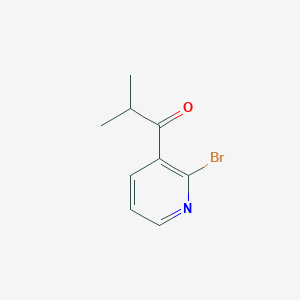
![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)
